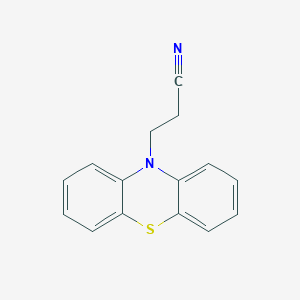

10-(2-Cyanoethyl)phenothiazine

Vue d'ensemble

Description

Synthesis Analysis

Phenothiazines can be synthesized using a ring-fusion approach to extend the conjugation length . This approach has been used to create a series of novel extended phenothiazines .Molecular Structure Analysis

Phenothiazines have intriguing π-conjugation length-dependent photophysical and redox properties . These properties are influenced by the number of fused rings in the structure .Chemical Reactions Analysis

Phenothiazines can participate in visible-light-driven oxidative coupling reactions of amines . They can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation .Physical And Chemical Properties Analysis

Phenothiazines exhibit continuous red shifts of light absorption with increasing numbers of fused rings . They also display reversible redox behavior and maintain a strong excited-state reduction potential .Applications De Recherche Scientifique

Dye Sensitized Solar Cells (DSSCs): Phenothiazine-10-propionitrile can serve as an active layer in DSSCs, enhancing light absorption and electron transfer efficiency.

Perovskite Solar Cells (PSCs): In PSCs, Phenothiazine-10-propionitrile contributes to improved charge transport and stability, leading to enhanced device performance.

Organic Solar Cells (OSCs): The compound participates in OSCs as a photoactive material, converting sunlight into electricity efficiently.

Organic Light-Emitting Diodes (OLEDs): Phenothiazine-10-propionitrile derivatives exhibit excellent electroluminescent properties, making them suitable for OLEDs.

Organic Field-Effect Transistors (OFETs): As a semiconductor material, Phenothiazine-10-propionitrile contributes to OFETs, enabling electronic switching and amplification.

Chemosensing: Its sensitivity to specific analytes allows for applications in chemical sensing and detection.

Redox Properties and Electrochemical Applications

The redox activity of Phenothiazine-10-propionitrile makes it valuable in electrochemical sensors, batteries, and supercapacitors.

Mécanisme D'action

Target of Action

Phenothiazine-10-propionitrile primarily targets the Androgen receptor . The Androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

Phenothiazines, the class of compounds to which it belongs, are known to inhibit dopamine, histamine, serotonin, acetylcholine, and α-adrenergic receptors . This broad spectrum of inhibition results in diverse effects and side-effect profiles .

Biochemical Pathways

Phenothiazine derivatives, including Phenothiazine-10-propionitrile, affect various biochemical pathways. They have been reported to inhibit calmodulin and protein kinase C , leading to an anti-proliferative effect . They also inhibit the transport function of P-glycoprotein , reversing multidrug resistance .

Pharmacokinetics

Phenothiazines, in general, are known to have complex pharmacokinetics, with their absorption, distribution, metabolism, and excretion varying significantly based on their specific chemical structure .

Result of Action

The molecular and cellular effects of Phenothiazine-10-propionitrile’s action are diverse due to its broad range of targets. Its inhibition of various receptors can lead to a range of effects, from neuroleptic action to antimicrobial effects . In addition, its inhibition of calmodulin and protein kinase C can lead to anti-proliferative effects .

Action Environment

The action of Phenothiazine-10-propionitrile can be influenced by environmental factors. For instance, in a biological environment, Phenothiazines can act as antioxidants in the presence of hydroxyl and hydroperoxyl radicals . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-phenothiazin-10-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDIIBWHOHWIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

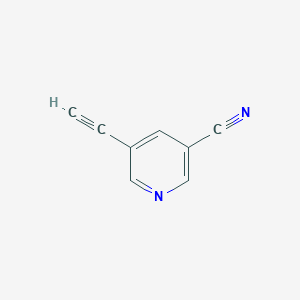

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281406 | |

| Record name | 10-(2-Cyanoethyl)phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-(2-Cyanoethyl)phenothiazine | |

CAS RN |

1698-80-2 | |

| Record name | Phenothiazine-10-propionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazine-10-propionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-(2-Cyanoethyl)phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the impact of crystal packing on the structure of Phenothiazine-10-propionitrile?

A1: Research shows that Phenothiazine-10-propionitrile exhibits a consistent dihedral angle between the two planes of its o-phenylene rings, regardless of variations in its solid-state packing patterns. [, ] This was observed by comparing the crystal structures of Phenothiazine-10-propionitrile and a chemically similar molecule, Phenothiazine-10-propionic acid. Despite their different packing arrangements, both molecules displayed the same dihedral angle, suggesting that this structural feature is likely an intrinsic property of the molecule rather than being significantly influenced by crystal packing forces. []

Q2: What is the crystal structure of Phenothiazine-10-propionitrile?

A2: Phenothiazine-10-propionitrile crystallizes in the centrosymmetric monoclinic space group P21/n. [] Its unit cell dimensions are: a = 5.785(1)Å, b = 15.427(3)Å, c = 14.497(4)Å, and β = 92.50(1)°. [] The unit cell contains four molecules (Z = 4). [] The dihedral angle between the two planes of the o-phenylene rings is 135.4(3)°, and the C-S-C angle within the folded heterocyclic ring is 97.8(7)°. [] The average C-S bond length is 1.76(1)Å. []

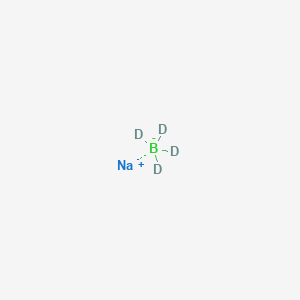

Q3: How is deuterium-labelled Chlorpromazine synthesized using Phenothiazine-10-propionitrile?

A3: Phenothiazine-10-propionitrile, also known as 10-(2-Cyanoethyl)phenothiazine, serves as a valuable starting material in the synthesis of deuterium-labelled Chlorpromazine and its metabolites. [] This approach circumvents the challenge of directly attaching the aliphatic side-chain to the tricyclic system. By utilizing Phenothiazine-10-propionitrile, the carbon skeleton of the side chain is already in place before introducing the deuterium label. [] This method allows for the efficient synthesis of Chlorpromazine-d2 and its metabolites with high isotopic purity (>95%). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)